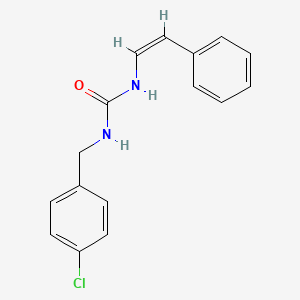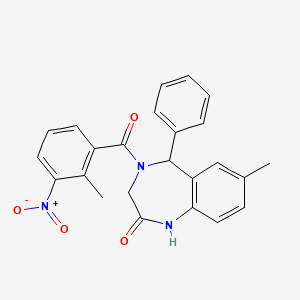![molecular formula C20H18Cl2N4O3S B2824222 5-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone CAS No. 477863-54-0](/img/structure/B2824222.png)
5-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone is a complex organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dichlorophenylsulfonyl group and a phenyl group attached to a pyridazinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the 2,4-Dichlorophenylsulfonyl Group: This step involves the reaction of the piperazine derivative with 2,4-dichlorobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Formation of the Pyridazinone Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyridazinone core.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or the pyridazinone core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or piperazine rings.
科学研究应用
5-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
相似化合物的比较
Similar Compounds
Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share the piperazine core and exhibit similar biological activities.
Pyridazinone Derivatives: Compounds like 1,2-dihydro-5-[4-(1H-imidazo-l-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile are structurally related and have similar applications.
Uniqueness
What sets 5-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
4-[4-(2,4-dichlorophenyl)sulfonylpiperazin-1-yl]-3-phenyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O3S/c21-15-6-7-18(16(22)12-15)30(28,29)26-10-8-25(9-11-26)17-13-19(27)23-24-20(17)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIRUXGURCUZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2824139.png)


![3-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2824146.png)


![7-benzyl-6-(indoline-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2824149.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2824151.png)
![2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate](/img/structure/B2824153.png)

![2,2,2-Trifluoro-1-[1-(4-methylcyclohexyl)pyrazol-4-yl]ethanone](/img/structure/B2824156.png)



